molecular formula C11H19N3 B13200226 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole

3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole

Katalognummer: B13200226
Molekulargewicht: 193.29 g/mol
InChI-Schlüssel: PGQZSFULEITPOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

    Substitution Reactions: The ethyl and methyl groups can be introduced onto the pyrrolidine ring through alkylation reactions using appropriate alkyl halides.

    Pyrazole Formation: The pyrazole ring can be formed through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides for alkylation reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development due to its potential pharmacological properties.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole: Lacks the ethyl group on the pyrrolidine ring.

    3-(4-Ethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole: Lacks the methyl group on the pyrrolidine ring.

    3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole: Lacks the methyl group on the pyrazole ring.

Uniqueness

The presence of both ethyl and methyl groups on the pyrrolidine ring, along with a methyl group on the pyrazole ring, makes 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole unique. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties.

Eigenschaften

Molekularformel

C11H19N3

Molekulargewicht

193.29 g/mol

IUPAC-Name

3-(4-ethyl-4-methylpyrrolidin-3-yl)-1-methylpyrazole

InChI

InChI=1S/C11H19N3/c1-4-11(2)8-12-7-9(11)10-5-6-14(3)13-10/h5-6,9,12H,4,7-8H2,1-3H3

InChI-Schlüssel

PGQZSFULEITPOV-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CNCC1C2=NN(C=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.